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Compound of Interest

1-[(4-Methylphenyl)methyl]-1,4-
Compound Name:
diazepane

Cat. No.: B173634

The 1,4-Diazepane Scaffold: A Privileged
Structure in Drug Discovery

The seven-membered 1,4-diazepane ring system is a recognized "privileged structure” in
medicinal chemistry, owing to its conformational flexibility and ability to present substituents in
three-dimensional space. This has led to its incorporation into a wide array of biologically active
molecules, with derivatives showing promise as anticancer, antithrombotic, and central nervous
system (CNS) agents. This guide provides a comparative analysis of the structural activity
relationships (SAR) of 1,4-diazepane derivatives across different therapeutic targets, supported
by experimental data and methodologies.

Anticancer Activity of 1,4-Diazepane Derivatives

A notable area of investigation for 1,4-diazepane derivatives is in oncology. Studies have
explored their potential as protein synthesis inhibitors and their ability to induce cell cycle arrest
and apoptosis in cancer cells.

Comparison of Anticancer Activity
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Compound Target/Activity  1C50 (pM) Cell Line(s) Reference
Protein
52b (BZD ] 0.24 (average 60 human tumor
o Synthesis ] [1]
derivative) o GI50) cell lines
Inhibition
_ HepG-2, MCF-7,
7c Anticancer 4.4-13 [2]
HCT-116
) HepG-2, MCF-7,
Te Anticancer 4.4-13 [2]
HCT-116
_ HepG-2, MCF-7,
7f Anticancer 4.4-13 [2]
HCT-116

Key SAR Insights:

e The 1,4-benzodiazepine-2,5-dione skeleton has been identified as a potent pharmacophore
for anticancer activity, with compound 52b demonstrating broad-spectrum antiproliferative
effects.[1]

o For cyclohepta[b]thieno[2,3-e][3][4]diazepine derivatives, specific substitution patterns on the
aryl ring attached to the diazepine nucleus are crucial for potent anticancer activity against
various cell lines.[2]

Experimental Protocols

In Vitro Anticancer Screening:[2] Human tumor cell lines (MCF-7, HCT-116, and HepG-2) were
used. The cells were exposed to the test compounds at various concentrations for a specified
period. The cell viability was determined using the MTT assay. The IC50 value, the
concentration of the compound that causes 50% inhibition of cell growth, was then calculated.

Protein Synthesis Inhibition Assay:[1] Polysome profile analysis was used to assess the effect
of the compounds on protein synthesis. Cancer cells were treated with the test compound, and
cell lysates were subjected to sucrose gradient centrifugation. The distribution of ribosomes in
the resulting gradient was analyzed to determine if there was a shift from polysomes (actively
translating ribosomes) to monosomes, which would indicate an inhibition of translation
initiation.
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Antithrombotic Activity of 1,4-Diazepane Derivatives

1,4-Diazepane derivatives have been designed as inhibitors of Factor Xa (fXa), a key enzyme
in the coagulation cascade, making them potential antithrombotic agents.

: : : hibi -

Key Structural
Compound Target IC50 (nM) Reference
Feature

1,4-diazepane
moiety designed

13 (YM-96765) Factor Xa 6.8 to interact with [3]
the S4 aryl-

binding domain

Key SAR Insights:

e The 1,4-diazepane moiety serves as a scaffold to correctly position an aryl group to interact
with the S4 binding pocket of the fXa active site. This interaction is critical for potent
inhibitory activity.[3]

Experimental Protocols

Factor Xa Inhibitory Activity Assay:[3] The inhibitory activity of the compounds against fXa was
measured using a chromogenic substrate. The assay was performed in a buffer solution
containing purified fXa. After incubation with the inhibitor, a chromogenic substrate was added,
and the rate of its cleavage by fXa was monitored spectrophotometrically. The IC50 value was
determined from the dose-response curve.

CNS Activity of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is also found in compounds targeting the central nervous system,
including ligands for sigma receptors, which are implicated in various neurological and
psychiatric disorders.

Comparison of Sigma Receptor Affinity
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Key Structural

Compound Target Ki (nM) Reference
Feature
Benzofuran-
2c ol Receptor 8 substituted [5]
diazepane
2,4-dimethyl
ol Receptor / 02 substituted
3c 8.0/28 [5]
Receptor benzofuran
diazepane
Quinoline-
2d ol Receptor 19 substituted [5]
diazepane

Key SAR Insights:

o Abulky diazepane spacer can improve the affinity for both 01 and o2 receptors compared to

a piperidine ring.[5]

 Bicyclic derivatives, such as those containing benzofuran or quinoline moieties, generally
exhibit higher affinity for sigma receptors.[5]

e The substitution pattern on the aromatic ring can influence selectivity between o1 and ¢2

receptors.[5]

Experimental Protocols

Sigma Receptor Binding Assay:[5] Radioligand binding assays were performed using cell
membrane preparations expressing either gl or o2 receptors. The ability of the test
compounds to displace a specific radioligand (e.g., [3H]-pentazocine for 1) was measured.
The Ki value, representing the inhibitory constant, was calculated from the IC50 value.

Visualizing SAR and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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